4-(Ethoxymethylene)isochroman-1,3-dione
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Overview
Description
4-(Ethoxymethylene)isochroman-1,3-dione is a chemical compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.205 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes an isochroman ring system substituted with an ethoxymethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylene)isochroman-1,3-dione typically involves the reaction of isochroman-1,3-dione with ethyl formate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ethoxymethylene group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis is carried out in controlled laboratory environments to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethylene)isochroman-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethoxymethylene group to other functional groups.
Substitution: The ethoxymethylene group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-(Ethoxymethylene)isochroman-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethylene)isochroman-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxymethylene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isochroman-1,3-dione: The parent compound without the ethoxymethylene group.
4-(Methoxymethylene)isochroman-1,3-dione: A similar compound with a methoxymethylene group instead of an ethoxymethylene group.
4-(Hydroxymethylene)isochroman-1,3-dione: A compound with a hydroxymethylene group.
Uniqueness
4-(Ethoxymethylene)isochroman-1,3-dione is unique due to the presence of the ethoxymethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the study of enzyme mechanisms and protein interactions .
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(4Z)-4-(ethoxymethylidene)isochromene-1,3-dione |
InChI |
InChI=1S/C12H10O4/c1-2-15-7-10-8-5-3-4-6-9(8)11(13)16-12(10)14/h3-7H,2H2,1H3/b10-7- |
InChI Key |
DVHWPERWSCRNCH-YFHOEESVSA-N |
Isomeric SMILES |
CCO/C=C\1/C2=CC=CC=C2C(=O)OC1=O |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)OC1=O |
Origin of Product |
United States |
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